5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-13(8-17-20(10)12-6-4-3-5-7-12)15(21)16-9-14-19-18-11(2)22-14/h3-8H,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKYDABVJWVTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with ethoxymethylenemalonic acid diethyl ester under acidic conditions to form the pyrazole ringmethyl group at the 5-position and the oxadiazole moiety through cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., ammonia, amines)
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Its anti-inflammatory and analgesic effects could be beneficial in treating conditions such as arthritis and chronic pain.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized in Table 1 , with key differences highlighted below.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C₁₇H₁₇N₅O₂.
Key Structural and Functional Insights
The electron-withdrawing oxadiazole ring in the target compound shortens bond lengths (e.g., N–C: 1.290 Å vs. 1.311 Å in pyrazole), enhancing conjugation and stability .
Synthetic Efficiency :
- Carboxamide-linked compounds (e.g., 3a–3e) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), yielding 62–71% .
- Oxidative cyclization (e.g., using iodosobenzene diacetate) forms oxadiazole rings but requires stringent conditions .
Conformational Flexibility :
- The dihedral angle between pyrazole and oxadiazole rings in N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline is 7.97°, indicating partial conjugation and planarity, which may optimize binding to biological targets .
Functional Group Trade-offs: Thioacetyl derivatives (e.g., 8a) exhibit lower yields (~54%) due to sulfur’s susceptibility to oxidation but offer unique reactivity .
Biological Activity
5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.27 g/mol
- CAS Number : Not specifically listed but can be derived from the components.
The presence of the oxadiazole and pyrazole moieties suggests potential interactions with biological targets, which are crucial for its activity.
Antitumor Activity
Several studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.2 | Apoptosis induction |
| Compound B | MCF-7 | 20.5 | Cell cycle arrest |
| Compound C | A549 | 12.8 | Inhibition of angiogenesis |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been studied. For example, derivatives with oxadiazole rings have shown effectiveness against a range of bacteria and fungi, indicating broad-spectrum antimicrobial activity.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxadiazole ring enhanced activity, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics.
Anti-inflammatory Activity
Research has shown that compounds like 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide may possess anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | Model Used | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound D | LPS-induced mice | 75 | |
| Compound E | RAW264.7 cells | 68 | |
| Compound F | Carrageenan model | 80 |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors, altering cellular responses.
- Gene Expression Regulation : It can influence the expression levels of genes associated with apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the phenyl ring or the incorporation of electron-withdrawing groups can enhance potency and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
